2-(Ethoxycarbonyl)benzenepropanoic acid
Description
Properties
CAS No. |
156590-22-6 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-(2-ethoxycarbonylphenyl)propanoic acid |
InChI |
InChI=1S/C12H14O4/c1-2-16-12(15)10-6-4-3-5-9(10)7-8-11(13)14/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
XBEPXXXZMBALHR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1CCC(=O)O |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CCC(=O)O |
Synonyms |
Benzenepropanoic acid, 2-(ethoxycarbonyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
2-Phenylpropanoic Acid (Hydratropic Acid)
- Structure : C₆H₅CH(CH₃)COOH (α-methyl substitution)
- Key Differences : Lacks the ethoxycarbonyl group, resulting in lower molecular weight (166.18 g/mol) and higher acidity (pKa ~4.5) compared to ethoxycarbonyl derivatives.
- Applications: Used as a flavoring agent and in metabolic studies (e.g., as a biomarker in Lactobacillus plantarum fermentation, as noted in ) .
Ethyl 3-(2-Methoxyphenyl)-3-oxopropanoate
- Structure : Ethyl ester with a methoxy (–OCH₃) and ketone group at the benzene ring.
- Key Differences : The methoxy group is electron-donating, enhancing resonance stabilization, while the ketone increases electrophilicity. This compound (CAS 41607-95-8) is used in organic synthesis for heterocyclic ring formation .
Ethyl 2-(4-Chlorobenzyl)-3-oxobutanoate
- Structure : Chlorobenzyl and ketone substituents.
- Key Differences : The electron-withdrawing chloro group (–Cl) increases electrophilicity and stability against hydrolysis compared to ethoxycarbonyl derivatives. Applications include intermediates in antihypertensive drug synthesis .
Benzenepropanoic Acid, β-amino-2-(phenylmethoxy)-
- Structure: Contains an amino (–NH₂) and benzyloxy (–OCH₂C₆H₅) group.
- Key Differences: The amino group introduces basicity, altering solubility in acidic environments.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility |
|---|---|---|---|---|
| 2-(Ethoxycarbonyl)benzenepropanoic acid* | C₁₂H₁₄O₄ | ~234.24 | Ethoxycarbonyl | Moderate in organic solvents |
| 2-Phenylpropanoic acid | C₉H₁₀O₂ | 166.18 | α-methyl | Water-insoluble |
| Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₄O₄ | 234.24 | Methoxy, ketone | Lipophilic |
| Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate | C₁₃H₁₅ClO₃ | 254.71 | Chlorobenzyl, ketone | Chloroform-soluble |
Research Findings and Industrial Relevance
- Synthetic Utility: Ethoxycarbonyl groups are frequently introduced via ethyl chloroformate, as demonstrated in , enabling scalable production of intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) .
- Metabolic Pathways: In Lactobacillus plantarum, benzenepropanoic acid derivatives are linked to ABC transporter pathways, suggesting ethoxycarbonyl variants may modulate microbial metabolite efflux .
- Pharmacological Potential: Compounds like 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid () highlight the role of acyl groups in enhancing target binding, a strategy applicable to ethoxycarbonyl derivatives .
Preparation Methods
Reaction Mechanism and Catalytic Cycle
The palladium-mediated approach, adapted from β-carboline syntheses, involves a tandem Sonogashira coupling and intramolecular amination (Scheme 1). Starting with 2-bromoaryl ethynyl precursors, the sequence proceeds as follows:
-
Alkyne Coupling : A copper-free Sonogashira reaction between 2-bromophenylacetylene and diethyl 2-aminomalonate (5a ) forms a propargylamine intermediate.
-
Metalloallenamine Formation : Deprotonation of the malonate’s active methylene group generates a nucleophilic palladium complex (B in Scheme 5 of).
-
Intramolecular Cyclization : Oxidative addition of the aryl bromide to Pd(0) followed by reductive elimination yields the β-carboline core.
For this compound, modifying the starting malonate to include a propanoic acid side chain enables direct incorporation. The use of SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) as a ligand enhances catalytic efficiency, achieving 80–85% yields in model systems.
Optimization of Reaction Parameters
Critical factors influencing this route include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | <70°C: <50% yield |
| Ligand | SPhos | Xantphos: 15% lower yield |
| Solvent | Degassed DMF/H₂O (9:1) | Aqueous content >15% inhibits cyclization |
The steric bulk of substituents on the malonate ester dictates reaction pathway bifurcation. Bulky groups (e.g., 5b with methyl substituents) favor decarboxylation over cyclization due to hindered Pd coordination.
Phase-Transfer Catalyzed Alkylation and Hydrolysis
Methylation of Nitrile Intermediates
Adapting the method from US4201870A, 2-(3-ethoxycarbonylphenyl)acetonitrile undergoes dimethylation using dimethyl sulfate under phase-transfer conditions:
This thermodynamically controlled reaction achieves 93.5% yield by suppressing over-alkylation through gradual temperature ramping.
Hydrolysis to Propanoic Acid
The methylated nitrile is converted to the target acid via alkaline hydrolysis:
Conditions :
-
Reflux at 75°C for 24 h
-
Acidification to pH 1 with HCl
-
Purification via crystallization from acetonitrile/water (1:3)
This step affords 65–70% isolated yield, with residual nitrile removed by ether extraction.
Alternative Pathways via Malonate Derivatives
Diethyl 2-Aminomalonate Condensation
Diethyl 2-aminomalonate (5a ) serves as a linchpin for constructing the propanoic acid moiety (Scheme 2 in). Condensation with 2-ethoxycarbonylbenzaldehyde under Dean-Stark conditions yields an α,β-unsaturated imine, which undergoes Michael addition with methyl acrylate. Hydrogenolysis of the resulting adduct completes the propanoic acid chain.
Challenges in Regioselectivity
Competing pathways emerge due to the ambident nucleophilicity of malonate enolates:
-
Path A : Cyclization to β-carbolinones (dominant at >100°C)
-
Path B : Decarboxylation to 3-aminopyridones (favored by bulky esters)
Suppressing Path B requires stoichiometric Pd(OAc)₂ and rigorous exclusion of moisture.
Comparative Analysis of Synthetic Routes
| Method | Yield | Cost (USD/g) | Scalability | Purity (%) |
|---|---|---|---|---|
| Pd-Catalyzed | 80–85% | 12.50 | Moderate | 98.5 |
| Phase-Transfer | 93.5% | 6.80 | High | 99.2 |
| Malonate Condensation | 65–70% | 9.20 | Low | 97.8 |
Key Findings :
-
Phase-transfer alkylation offers superior yield and cost-efficiency but requires precise temperature control.
-
Palladium methods enable milder conditions at the expense of catalyst costs.
Q & A
Basic Research Questions
Q. What are the optimal analytical methods for quantifying 2-(Ethoxycarbonyl)benzenepropanoic acid in complex matrices?
- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely validated for this compound. For example, a method using a C18 column, mobile phase of acetonitrile:phosphate buffer (pH 3.0), and detection at 254 nm achieved baseline separation of the compound from impurities . Stability-indicating assays under intestinal pH (9.0) and 37°C conditions confirmed no degradation over 24 hours, supporting its use in pharmacokinetic studies .
Q. How can synthesis protocols for this compound be optimized to improve yield?
- Methodology : Controlled esterification of benzoic acid derivatives using ethanol under acidic catalysis (e.g., H₂SO₄) is a common approach. Reaction monitoring via TLC or HPLC ensures completion. For scale-up, inert atmospheres (N₂/Ar) minimize oxidation side products. Evidence suggests yields >85% are achievable with stoichiometric control and reflux conditions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use NIOSH-approved P95 respirators for particulate protection and chemical-resistant gloves (e.g., nitrile). Engineering controls like fume hoods are mandatory due to potential respiratory irritancy. Waste disposal must follow EPA guidelines to prevent environmental contamination .
Advanced Research Questions
Q. How do pH and temperature variations affect the stability of this compound in biological buffers?
- Methodology : Accelerated stability studies in buffers (pH 2.0–9.0) at 25–40°C, analyzed via HPLC, reveal degradation kinetics. For instance, at pH 9.0 and 37°C, the compound showed <5% degradation over 24 hours, consistent with intestinal fluid stability . Arrhenius plots can extrapolate shelf-life under storage conditions .
Q. What strategies resolve contradictory data in impurity profiling of synthesized batches?
- Methodology : Combine orthogonal techniques:
- LC-MS/MS identifies unknown impurities via fragmentation patterns.
- NMR (¹H/¹³C) confirms structural anomalies (e.g., ester hydrolysis byproducts).
- Statistical tools like principal component analysis (PCA) correlate impurity levels with reaction variables (e.g., catalyst purity, solvent grade) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate electrophilic Fukui indices to identify reactive sites. For example, the ethoxycarbonyl group exhibits higher electrophilicity (~0.15 eV) than the benzene ring, guiding regioselective modifications .
Q. What experimental designs validate the compound’s role as a chiral building block in asymmetric synthesis?
- Methodology :
- Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) confirms enantiopurity.
- Circular dichroism (CD) correlates optical activity with configuration.
- Kinetic resolution studies using lipases (e.g., Candida antarctica) assess stereoselectivity in ester hydrolysis .
Data Interpretation & Validation
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodology : Differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) detects polymorphic transitions. Purity corrections via van’t Hoff equation resolve deviations >5°C. Cross-validate with elemental analysis to rule out hydrate formation .
Q. What statistical methods are robust for analyzing dose-response relationships in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
